

SSR128129E Free Acid: A Preclinical Overview of its Efficacy in Oncology

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SSR128129E free acid, a potent and orally bioavailable allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), has demonstrated significant preclinical efficacy in a range of cancer models. By uniquely binding to the extracellular domain of FGFRs, SSR128129E disrupts the normal signaling cascade initiated by fibroblast growth factors (FGFs), which are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis. This technical guide provides an in-depth analysis of the cancers in which SSR128129E has shown therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Cancers with Demonstrated Efficacy

Preclinical studies have highlighted the potential of SSR128129E in several cancer types, primarily those driven by aberrant FGFR signaling. The compound has shown notable activity in models of:

- Glioblastoma: SSR128129E has been shown to radiosensitize radioresistant glioblastoma cells.[1]
- Pancreatic Cancer: The compound inhibits the growth of pancreatic tumors and reduces metastasis.[2]
- Colon Cancer: SSR128129E inhibits the growth of subcutaneous colon tumors.[2]



- Breast Cancer: Efficacy has been demonstrated in multidrug-resistant breast cancer xenograft models.[2]
- Lung Carcinoma: SSR128129E has been shown to delay the growth of Lewis lung carcinoma.[2]

Quantitative Efficacy Data

The anti-tumor activity of SSR128129E has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo findings.

In Vitro Efficacy

Assay Type	Cell Line/Target	Ligand	IC50 Value	Reference
FGFR1 Inhibition	FGFR1	-	1.9 μΜ	[2]
Endothelial Cell Proliferation	Endothelial Cells	FGF2	31 ± 1.6 nM	[2]
Endothelial Cell Migration	Endothelial Cells	FGF2	15.2 ± 4.5 nM	[2]
Radiosensitizatio n	Panc02-FGFR1	-	1 μM (decreased MID from 6.1 to 4.2 Gy)	

MID: Mean Inactivation Dose

In Vivo Efficacy



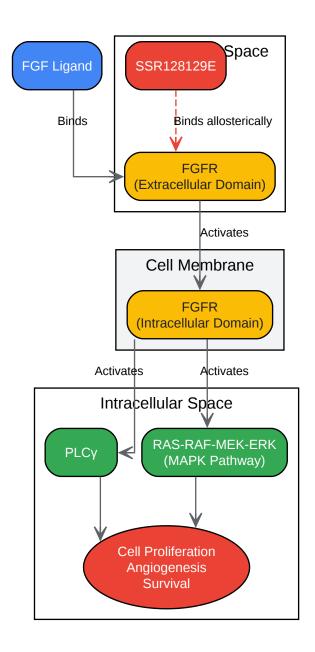
Cancer Model	Animal Model	Dosing	Efficacy	Reference
Pancreatic Cancer (orthotopic Panc02)	Mice	30 mg/kg/day (oral)	44% tumor growth inhibition	[2]
Pancreatic Cancer (Panc02- FGFR1 with radiation)	Syngeneic C57B6 mice	30 mg/kg/day	40% decrease in tumor size (combined with 2x2.5 Gy radiation)	
Lewis Lung Carcinoma	Mice	30 mg/kg/day (oral)	Delayed tumor growth	[2]
Colon Cancer (subcutaneous CT26)	Mice	Not Specified	34% tumor growth inhibition	[2]
Multidrug- Resistant Breast Cancer (MCF7/ADR xenograft)	Mice	Not Specified	40% tumor growth inhibition	[2]
Glioblastoma (orthotopic U87 xenograft with radiation)	Mice	Not Specified	Significantly increased neurological sign-free survival (combined with 2x2.5 Gy radiation)	[1]

Mechanism of Action and Signaling Pathways

SSR128129E functions as an allosteric inhibitor, binding to the extracellular domain of FGFRs. This binding event does not compete with FGF ligand binding but instead induces a conformational change in the receptor that prevents its internalization and subsequent



downstream signaling.[3][4] This leads to the inhibition of key signaling pathways implicated in cancer progression, including the MAPK/ERK and PLCy pathways.



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Mechanism of Action of SSR128129E

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these preclinical findings.



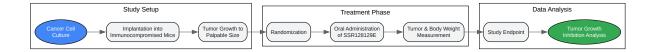
In Vitro Cell Proliferation Assay

- Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of SSR128129E free acid.
- Incubation: Cells are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Tumor Xenograft Model

- Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. SSR128129E is administered orally at a specified dose and schedule (e.g., 30 mg/kg/day).
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.





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Workflow for In Vivo Xenograft Studies

Clinical Development Status

As of the latest available information, there are no reported human clinical trials for SSR128129E.[5] Its development appears to be in the preclinical stage.

Conclusion

SSR128129E free acid has demonstrated a promising preclinical profile as an allosteric inhibitor of FGFRs, with significant anti-tumor and radiosensitizing effects in various cancer models. Its unique extracellular mechanism of action offers a potential advantage over traditional tyrosine kinase inhibitors. Further investigation, particularly progression into clinical trials, will be necessary to determine its therapeutic utility in human cancers.

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